5-Methyl-3-heptanone oxime
Overview
Description
5-Methyl-3-heptanone oxime, also known as this compound, is a useful research compound. Its molecular formula is C8H17NO and its molecular weight is 143.23 g/mol. The purity is usually 95%.
The exact mass of the compound Stemone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166310. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Stem Cells and Cancer Research
Stem cell research is pivotal in understanding self-renewing cells in adults and embryos. One focus is on transcriptional redirection of stem cell differentiation and fate, and the reorganization of cell commitment through nuclear reprogramming. This has significant implications in cancer research, particularly in how stem cells may relate to cancer development and potential treatments (Trounson, 2004).
Stem Cells in Regenerative Medicine
Human embryonic stem cells have been studied for their potential in regenerative medicine. Challenges exist in developing cell-based therapies from these cells, but their capacity for differentiation into various cell types holds promise for treating genetic and degenerative disorders (Gearhart, 2004).
Advances in Stem Cell Biology
Recent advances in stem cell biology, including adult stem cells and induced pluripotent stem cells (iPSCs), have expanded their therapeutic applications. This includes potential treatments for aging and diseased organs, addressing a wide range of medical conditions (Leeb et al., 2011).
Stem Cells in Therapeutics
Embryonic, fetal, amniotic, umbilical cord blood, and adult stem cells are being researched for generating therapeutically useful cell types. These cells could be used in treating various disorders such as heart failure, diabetes, and cancer therapies (Mimeault, Hauke, & Batra, 2007).
Ethical Considerations in Stem Cell Research
Stem cell research involves ethical considerations, especially regarding clinical applications. It's important to balance the potential medical benefits with ethical norms in clinical practice (Huang et al., 2017).
Hematopoietic Stem Cells in Clinical Application
Hematopoietic stem cells are clinically used in treating diseases like breast cancer, leukemias, and congenital immunodeficiencies. Recent advances in genetics, such as gene chip technology, have broadened the potential application of these cells in disease treatment (Kondo et al., 2003).
Stem Cells in Disease Modeling and Cell Therapy
Research on adult stem cells, iPSCs, and embryonic stem cells, including CRISPR/Cas9 genome editing, is advancing disease modeling and cell therapy. This includes applications in cell replacement therapy and understanding various diseases (Bai, 2020).
Cardiovascular Tissue Engineering
Stem cells are being explored in cardiovascular medicine for tissue engineering, such as heart valve replacement and myocardial tissue engineering. The focus is on the use of autologous endothelial cells and other cell types for these applications (Siepe et al., 2008).
Stem Cell Standardization
Standardization in stem cell research is crucial for ensuring the efficacy and safety of clinical applications. A more rigorous approach in research and strategy is necessary for therapeutic applicability (di Nardo & Parker, 2011).
Safety and Hazards
Stemone is classified under Acute toxicity, oral Category 5 and Acute toxicity, dermal Category 5, indicating that it may be harmful if swallowed or in contact with skin . It also falls under Skin corrosion/irritation Category 3, suggesting that it can cause mild skin irritation . It’s considered hazardous to the aquatic environment, both in acute and long-term scenarios .
Mechanism of Action
Target of Action
Like other oximes, it likely interacts with various biological molecules due to its reactive nature .
Mode of Action
5-Methyl-3-heptanone oxime is formed through the oximation of the corresponding ketone . This process involves the reaction of a ketone with hydroxylamine, resulting in the formation of an oxime . The reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Given its chemical structure, it may participate in reactions involving nucleophilic addition to the carbonyl group .
Result of Action
It imparts natural and fresh nuances to fragrance notes and is used in fine perfumery as well as in cosmetics, soaps, and detergents .
Biochemical Analysis
Biochemical Properties
5-Methyl-3-heptanone oxime plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, including hydroxylamine and ketones, through oximation reactions. The nature of these interactions involves the condensation of ketones with hydroxylamine, leading to the formation of oximes. These reactions are essential in the synthesis of various biochemical compounds and can influence the activity of enzymes involved in metabolic pathways .
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of specific signaling molecules, leading to changes in cellular responses. Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For instance, it can bind to the active sites of enzymes, inhibiting their activity and altering metabolic pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable under normal conditions, but its activity can be influenced by factors such as temperature, pH, and exposure to light. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models. These effects include changes in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound can influence metabolic flux and alter the levels of specific metabolites. For instance, it can be metabolized by enzymes such as cytochrome P450, leading to the formation of intermediate compounds that participate in further biochemical reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in particular cellular compartments. The transport and distribution of this compound can influence its activity and function, as well as its overall bioavailability .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can influence energy production and metabolic processes. The precise localization of this compound can determine its specific biochemical effects and interactions with other biomolecules .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Stemone involves a series of reactions starting from p-methoxybenzaldehyde and ethyl acetoacetate. The final step involves the reduction of the intermediate product using sodium borohydride to obtain Stemone.", "Starting Materials": [ "p-methoxybenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "sodium borohydride" ], "Reaction": [ "Step 1: Condensation reaction between p-methoxybenzaldehyde and ethyl acetoacetate in the presence of sodium ethoxide to form 3-(4-methoxyphenyl)-3-oxopropanenitrile.", "Step 2: Hydrolysis of the nitrile group using hydrochloric acid to obtain 3-(4-methoxyphenyl)-3-oxopropanoic acid.", "Step 3: Esterification of the carboxylic acid group using acetic anhydride to form the corresponding ethyl ester.", "Step 4: Reduction of the ethyl ester using sodium borohydride in methanol to obtain Stemone." ] } | |
CAS No. |
22457-23-4 |
Molecular Formula |
C8H17NO |
Molecular Weight |
143.23 g/mol |
IUPAC Name |
(NE)-N-(5-methylheptan-3-ylidene)hydroxylamine |
InChI |
InChI=1S/C8H17NO/c1-4-7(3)6-8(5-2)9-10/h7,10H,4-6H2,1-3H3/b9-8+ |
InChI Key |
CBVWMGCJNPPAAR-CMDGGOBGSA-N |
Isomeric SMILES |
CCC(C)C/C(=N/O)/CC |
SMILES |
CCC(C)CC(=NO)CC |
Canonical SMILES |
CCC(C)CC(=NO)CC |
22457-23-4 | |
physical_description |
Liquid |
Pictograms |
Irritant |
Synonyms |
5-Methyl-3-heptanone Oxime; Ethyl 2-Methylbutyl Ketoxime; NSC 166310 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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